4-Methoxy-2-nitroaniline
Overview
Description
4-Methoxy-2-nitroaniline is a compound that has been studied for its potential nonlinear optical (NLO) properties. The presence of substituents such as amino, nitro, and methoxy groups significantly influences its structure and spectroscopic properties, which are crucial for its NLO characteristics. The importance of pi-conjugated systems and the possibility of charge transfer interactions have been highlighted in the context of its NLO behavior .
Synthesis Analysis
The synthesis of 4-Methoxy-2-nitroaniline and related compounds involves multiple steps, including acetylation, nitration, and reduction, starting from 4-methoxyaniline. The synthesis process has been optimized to achieve higher yields than previously reported, indicating the potential for industrial-scale production. A yield of 71% has been reported for 4-Methoxy-2-nitroaniline, which is an improvement over the 65% yield found in the literature . Another study reports the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, through cyclization, nitrification, and chlorination, with an 85% yield, demonstrating the versatility of the synthetic methods for nitroaniline derivatives .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-nitroaniline has been explored using density functional theory, which provides insights into its NLO properties. The incorporation of various substituents has been shown to have a strong impact on the molecule's structure. The study of its vibrational spectra through FT-Raman and IR spectroscopies, aided by normal coordinate analysis, has allowed for a detailed interpretation of its molecular structure .
Chemical Reactions Analysis
4-Methoxy-2-nitroaniline has been found to be a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver, which is significant for understanding its metabolic and toxicological profile. The selectivity and molecular size of 4-Methoxy-2-nitroaniline among known CYP1A2 inducers have been noted . Additionally, photochemical studies have shown that 4-nitroanisole, a related compound, undergoes regioselective photosubstitution reactions with different nucleophiles, indicating the potential for diverse chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-2-nitroaniline are closely related to its molecular structure and the presence of substituents. The solvent effects on its properties have been calculated using time-dependent density functional theory in combination with the polarized continuum model, showing good agreement with experimental data. The electronic absorption, IR, and Raman spectra have been found to be consistent with the calculated results, confirming the reliability of the theoretical models used to predict the properties of the molecule .
Scientific Research Applications
Intermediate for Synthesis
4-Methoxy-2-nitroaniline (4M2NA) is extensively used as an intermediate in the synthesis of various dyes, pigments, and chemical compounds. Due to its structural components, which include an amino group and a nitro group on the benzene ring, it is a crucial substance in chemical processing and manufacturing. Although initially expected to induce significant hemolytic anemia, studies suggest that the hemolytic effect of 4M2NA is much milder than anticipated, making it safer for use in various applications (Tsubokura et al., 2015).
Optoelectronic Applications
4M2NA has been explored for its potential in optoelectronic applications. Research indicates that thin films made from 4M2NA exhibit significant physical properties, including high UV and visible light absorption. These characteristics make it an ideal candidate for use in organic/inorganic hybrid heterojunction photodetectors, offering stable performance with good responsivity and detectivity (El-Mahalawy & Wassel, 2020).
Nonlinear Optical Properties
4-Methoxy-2-nitroaniline has been investigated for its potential nonlinear optical (NLO) material properties. Studies involving FT-Raman, IR, and UV-vis spectroscopies have suggested that its pi-conjugated systems play a crucial role in nonlinear optical properties, with the presence of substituents like amino, nitro, and methoxy groups significantly influencing its structure and spectroscopic properties (Ravikumar & Hubert Joe, 2010).
Cytochrome P450 Induction
Research has demonstrated that 4M2NA can induce cytochrome P450 enzymes, particularly CYP1A2, in the liver. This finding is significant in pharmacology and toxicology, as CYP1A2 is involved in the metabolism of many drugs. The induction of this enzyme by 4M2NA suggests potential applications in studying drug metabolism and interactions (Degawa et al., 1995).
Analytical Chemistry Applications
4-Methoxy-2-nitroaniline has been used as a spectrophotometric reagent for the determination of various compounds, such as ethinylestradiol, in pharmaceutical formulations. This application underscores its utility in analytical chemistry for sensitive and accurate measurement of specific substances (Teixeira et al., 2011).
Safety And Hazards
4-Methoxy-2-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is crucial to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and ensuring good ventilation .
properties
IUPAC Name |
4-methoxy-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMJFXFXQAFGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044750 | |
Record name | 4-Methoxy-2-nitroaniline | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3044750 | |
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Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Orange powder; [Alfa Aesar MSDS] | |
Record name | Benzenamine, 4-methoxy-2-nitro- | |
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Record name | 4-Methoxy-2-nitroaniline | |
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Vapor Pressure |
0.000319 [mmHg] | |
Record name | 4-Methoxy-2-nitroaniline | |
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Product Name |
4-Methoxy-2-nitroaniline | |
CAS RN |
96-96-8 | |
Record name | 4-Methoxy-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-96-8 | |
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Record name | 2-Nitro-4-methoxyaniline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096968 | |
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Record name | 4-Methoxy-2-nitroaniline | |
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Record name | Benzenamine, 4-methoxy-2-nitro- | |
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Record name | 4-Methoxy-2-nitroaniline | |
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Record name | 2-nitro-p-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.317 | |
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Record name | 2-NITRO-4-METHOXYANILINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UYX3YYQ1G | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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